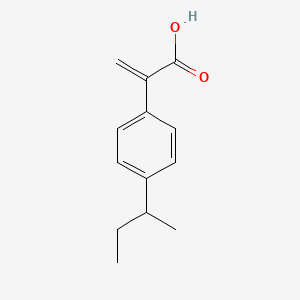
2-(4-(sec-Butyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(sec-Butyl)phenyl)acrylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a phenyl ring substituted with a sec-butyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(sec-Butyl)phenyl)acrylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(sec-Butyl)benzene. This intermediate can then undergo a Heck reaction with acrylic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by Heck coupling. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of specialized catalysts to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-(4-(sec-Butyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-(4-(sec-Butyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-(sec-Butyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(sec-Butyl)benzoic acid: Similar structure but lacks the acrylic acid moiety.
2-(4-(tert-Butyl)phenyl)acrylic acid: Similar structure with a tert-butyl group instead of a sec-butyl group.
4-(sec-Butyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness
2-(4-(sec-Butyl)phenyl)acrylic acid is unique due to the presence of both the sec-butyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
DAWRRWLLCSAOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
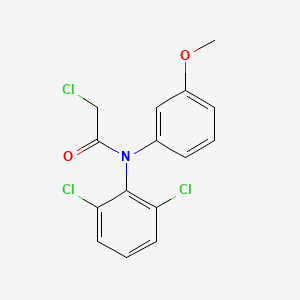
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
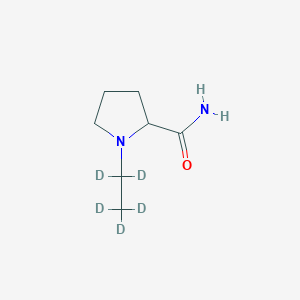
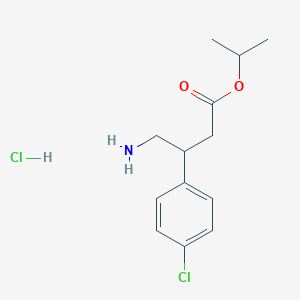
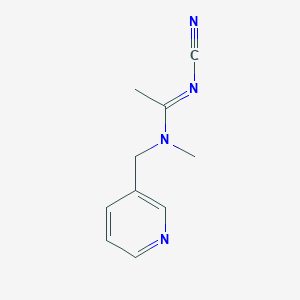
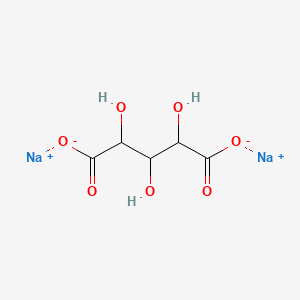
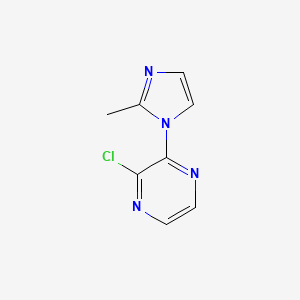
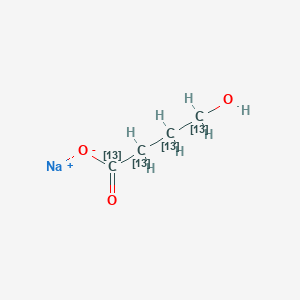
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)

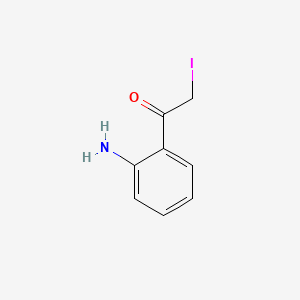
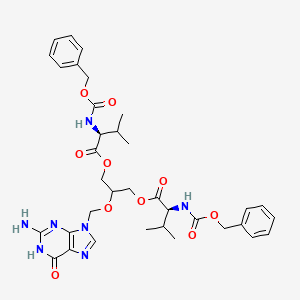
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
